
Daidzein-7-o-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daidzein 7-O-glucuronide belongs to the class of organic compounds known as isoflavonoid o-glycosides. These are o-glycosylated derivatives of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one. Daidzein 7-O-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Daidzein 7-O-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, daidzein 7-O-glucuronide is primarily located in the cytoplasm.
科学的研究の応用
Pharmacological Properties
Bioavailability and Metabolism
Daidzein-7-O-glucuronide is formed through the metabolism of daidzein, which undergoes glucuronidation primarily in the liver. This metabolic pathway enhances its solubility and facilitates its excretion via urine and bile, contributing to its bioavailability in the body. Studies indicate that after oral administration, daidzein is rapidly absorbed and converted into this compound, with a reported absolute bioavailability of 12.8% in rats .
Therapeutic Effects
this compound exhibits various pharmacological effects, including:
- Antioxidant Activity : It retains the ability to inhibit copper-mediated lipid oxidation, which is crucial for preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Research has shown that daidzein and its metabolites can modulate inflammatory pathways, potentially benefiting conditions like arthritis and cardiovascular diseases .
- Hormonal Modulation : As a phytoestrogen, this compound may mimic estrogen in the body, offering protective effects against postmenopausal disorders and osteoporosis .
Nutritional Applications
This compound is also explored for its role in nutrition:
- Dietary Supplements : Due to its health benefits, this compound is included in dietary supplements aimed at improving women's health, particularly during menopause.
- Functional Foods : Products enriched with soy isoflavones, including this compound, are marketed for their potential to reduce the risk of hormone-related cancers .
Case Study 1: Overactive Bladder Treatment
A study demonstrated that the water extract of Puerariae Lobatae Radix, which contains daidzein as an active compound, effectively inhibited muscarinic receptor-3 activity in an overactive bladder model. The study indicated that daidzein's metabolites, including this compound, reached effective concentrations to exert therapeutic effects on bladder contractions .
Case Study 2: Antioxidant Properties
In a comparative study assessing the antioxidant capacities of various metabolites, this compound showed significant scavenging activity against free radicals. The Trolox Equivalent Antioxidant Capacity (TEAC) assay revealed that this compound exhibited 52% of the antioxidant capacity of its parent compound, daidzein .
Data Tables
化学反応の分析
Secondary Sulfonation
Daidzein-7-O-glucuronide undergoes further sulfonation at the 4′-position in vivo, forming mixed conjugates like This compound-4′-sulfate :
- Sulfotransferase (SULT) catalyzes sulfate transfer from 3′-phosphoadenosine-5′-phosphosulfate (PAPS) .
- This dual conjugation enhances hydrophilicity, favoring renal excretion .
Hydrolysis
- β-Glucuronidase reverses glucuronidation in target tissues (e.g., intestines, liver), regenerating free daidzein .
- Acidic hydrolysis (pH 1–2) also cleaves the glucuronide bond, confirmed by LC-MS/MS .
Antioxidant Activity
Despite conjugation, this compound retains partial antioxidant capacity:
- TEAC assay : 52% of daidzein’s radical-scavenging activity .
- FRAP assay : 77% of daidzein’s reducing power .
- LDL oxidation inhibition : Reduces copper-mediated lipid oxidation by 86% vs. control .
Assay | This compound Activity | Daidzein Activity | Reference |
---|---|---|---|
TEAC (µmol TE/µmol) | 0.52 | 1.00 | |
FRAP (µmol Fe²⁺/µmol) | 0.77 | 1.00 | |
LDL oxidation inhibition | 86% reduction | 100% reduction |
Absorption and Bioavailability
- Oral administration : Rapid absorption (t<sub>max</sub> = 0.46 hr for solution vs. 5.00 hr for suspension) .
- Absolute bioavailability : 12.8% (free daidzein) and 47.0% (total daidzein) .
Excretion
- Urinary excretion : 70–80% as glucuronides/sulfates in humans .
- Fecal excretion : Minor pathway (unchanged daidzein) .
Biological Implications
- Estrogen receptor modulation : Retains weak binding affinity compared to daidzein .
- Sterol sulfatase inhibition : Mixed conjugates (e.g., 7-glucuronide-4′-sulfate) competitively inhibit sterol sulfatase, impacting steroid metabolism .
Analytical Characterization
- LC-ESI-MS/MS : Identified via precursor ion m/z 431 → 255 (aglycone) .
- <sup>1</sup>H-NMR : Key signals at δ 3.94–4.00 ppm (glucuronide protons) .
This compound’s chemical reactivity is central to its pharmacokinetics and bioactivity. While glucuronidation reduces its membrane permeability, secondary modifications (e.g., sulfonation) and tissue-specific hydrolysis enable targeted biological effects. Ongoing research focuses on optimizing synthetic routes and elucidating structure-activity relationships for therapeutic applications.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying daidzein-7-O-glucuronide in biological matrices?
- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. A validated method involves using a C18 column, gradient elution with acetonitrile/water (0.1% formic acid), and multiple reaction monitoring (MRM) for transitions like m/z 431 → 255 (this compound) . Capillary electrophoresis (CE) with phosphate buffer and deoxycholic acid is an alternative for direct determination without sample clean-up, though less sensitive .
- Key Parameters : Ensure linearity (≥0.995 r²), intra-/inter-day precision (RSD <15%), and recovery (>90%) during validation .
Q. How do dosage forms influence the pharmacokinetics of this compound in vivo?
- Experimental Design : Compare oral (solution vs. suspension) and intravenous administration in rodent models. Plasma concentration-time curves and parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) are critical. For example, oral suspension shows delayed Tₘₐₓ (2.5 vs. 1.5 hours for solution) and lower bioavailability (15% vs. 22%) due to solubility limitations .
- Data Interpretation : Use non-compartmental analysis (NCA) for AUC calculations and compartmental models (e.g., two-compartment) for distribution kinetics .
Q. What are the established synthetic routes for this compound?
- Chemical Synthesis : React daidzein with methyl 2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl-β-D-glucuronate under BF₃·Et₂O catalysis, followed by deprotection with NaOH .
- Enzymatic Synthesis : Use UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1/1A8) in rat liver microsomes, with kinetic parameters (Km = 9.0 μM, Vmax = 0.7 μmol/min/mg protein) .
Advanced Research Questions
Q. What mechanisms underlie this compound’s neuroprotective effects?
- Experimental Approach : Investigate modulation of the Akt/GSK3β/Fyn kinase axis to suppress oxidative stress in neuronal cells. For example, this compound reduces hydrogen peroxide-induced cytotoxicity by 40% at 10 μM via Nrf-2 pathway activation .
- Key Findings : Co-administration with interleukin-2 (IL-2) enhances natural killer (NK) cell activity synergistically, suggesting dual neuroimmune modulation .
Q. How does this compound interact with transthyretin (TTR) to inhibit amyloidogenesis?
- Methodology : Competitive binding assays using L-thyroxine (T4) as a reference ligand. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can determine binding affinity (Kd = 1.2 μM) .
- Contradictions : While this compound shows anti-amyloidogenic activity, its potency is lower than resveratrol metabolites (e.g., resveratrol-3-O-sulfate), necessitating structural optimization .
Q. Can prodrug strategies improve the bioavailability of this compound?
- Case Study : A valine carbamate prodrug (7-P) increases oral bioavailability by 2.5-fold in rats via enhanced intestinal permeability. Pharmacokinetic profiling reveals a 60% reduction in first-pass metabolism compared to native daidzein .
- Analytical Validation : Use LC-MS/MS to monitor prodrug conversion and metabolite accumulation in plasma, ensuring method robustness (RSD <11.4% for precision) .
Q. What is the estrogenic potency of this compound, and how does it compare to other isoflavones?
- Data from Competitive Binding Assays :
Compound | CB50 (nM) |
---|---|
17β-Estradiol | 1.34 |
Daidzein | 1600 |
This compound | 14,700 |
- Interpretation : this compound exhibits weak estrogenic activity (CB50 = 14.7 μM), 10-fold lower than daidzein, due to glucuronidation reducing receptor affinity .
Q. Contradictions and Gaps in Current Research
- Pharmacokinetic Variability : Discrepancies in bioavailability between rodent models (15–22%) and humans (unreported) highlight the need for cross-species studies .
- NK Cell Activation vs. Inhibition : While low concentrations (0.1–10 μM) enhance NK cytotoxicity, higher doses (>50 μM) suppress activity, suggesting a biphasic dose-response requiring careful in vivo dosing .
特性
分子式 |
C21H18O10 |
---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 |
InChIキー |
MMIBOZXVZLENRZ-ZFORQUDYSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。